molecular formula C11H13BrO2 B1428492 Methyl 3-(4-bromophenyl)butanoate CAS No. 1021735-42-1

Methyl 3-(4-bromophenyl)butanoate

Cat. No.: B1428492
CAS No.: 1021735-42-1
M. Wt: 257.12 g/mol
InChI Key: PUJGRHDQMSUGGT-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)butanoate: is an organic compound with the molecular formula C11H13BrO2. It is a methyl ester derivative of 3-(4-bromophenyl)butanoic acid. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromophenyl)butanoate typically involves the esterification of 3-(4-bromophenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-bromophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: 3-(4-bromophenyl)butanoic acid.

    Reduction: 3-(4-bromophenyl)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-(4-bromophenyl)butanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromophenyl)butanoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The bromine atom in the phenyl ring can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

  • Methyl 3-(4-chlorophenyl)butanoate
  • Methyl 3-(4-fluorophenyl)butanoate
  • Methyl 3-(4-iodophenyl)butanoate

Comparison: Methyl 3-(4-bromophenyl)butanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications where other halogenated derivatives might not be as effective.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJGRHDQMSUGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021735-42-1
Record name methyl 3-(4-bromophenyl)butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A flask under nitrogen atmosphere was charged with CuI (2.77 g, 14.54 mmol) and ether (50 mL). The slurry was cooled to 0 C in an ice-water bath before a solution of MeLi in THF (1.6M, 18.2 mL, 29.1 mmol) was added dropwise over 20 minutes. A clear solution formed. A solution of methyl 4-bromocinnamate (3.19 g, 13.2 mmol) in THF (30 mL) was added dropwise via syringe over 30 minutes, and the resulting reaction mixture was stirred at 0 C for 2 hours. Then the reaction was quenched with ammonium chloride and worked up. The resulting crude product was purified by MPLC (0 to 15% ethyl acetate in hexanes) to afford methyl 3-(4-bromophenyl)butanoate.
Name
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0 (± 1) mol
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18.2 mL
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3.19 g
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30 mL
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solvent
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50 mL
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Name
CuI
Quantity
2.77 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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[Cu]I
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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